Carbidopa Carbidopa Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Brand Name: Vulcanchem
CAS No.: 28860-95-9
VCID: VC20753274
InChI: InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
SMILES: CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol

Carbidopa

CAS No.: 28860-95-9

Cat. No.: VC20753274

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Carbidopa - 28860-95-9

Specification

Description Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
CAS No. 28860-95-9
Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
IUPAC Name (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Standard InChI InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Standard InChI Key QTAOMKOIBXZKND-PPHPATTJSA-N
Isomeric SMILES C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Appearance Solid powder
Boiling Point Decomposes
Melting Point 203-208 °C

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